

dimerccury(I) oxalate versus mercury(II) oxalate properties

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Compound Focus: Dimerccury(I) oxalate

CAS No.: 2949-11-3

Cat. No.: S1941236

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Chemical Identity and Basic Properties

The table below summarizes the fundamental identifiers and physical characteristics of both compounds.

Property	Dimerccury(I) Oxalate	Mercury(II) Oxalate
Chemical Formula	$C_2Hg_2O_4$ [1]	C_2HgO_4 [2]
CAS Number	2949-11-3 [1]	3444-13-1 [2]
Molecular Weight	489.2 g/mol [1]	288.61 g/mol [2]
SMILES	<chem>C(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]</chem> [1]	<chem>C(=O)(C(=O)[O-])[O-].[Hg+2]</chem> [2]
Mercury Oxidation State	+1 (exists as dimeric Hg_2^{2+} cation) [1]	+2 (Hg^{2+} cation) [2]
Solubility Product (Ksp)	1.75×10^{-13} [1]	Not quantitatively specified; described as having "limited solubility" [2]

Synthesis and Structural Characteristics

The two compounds differ significantly in their synthesis, structure, and stability.

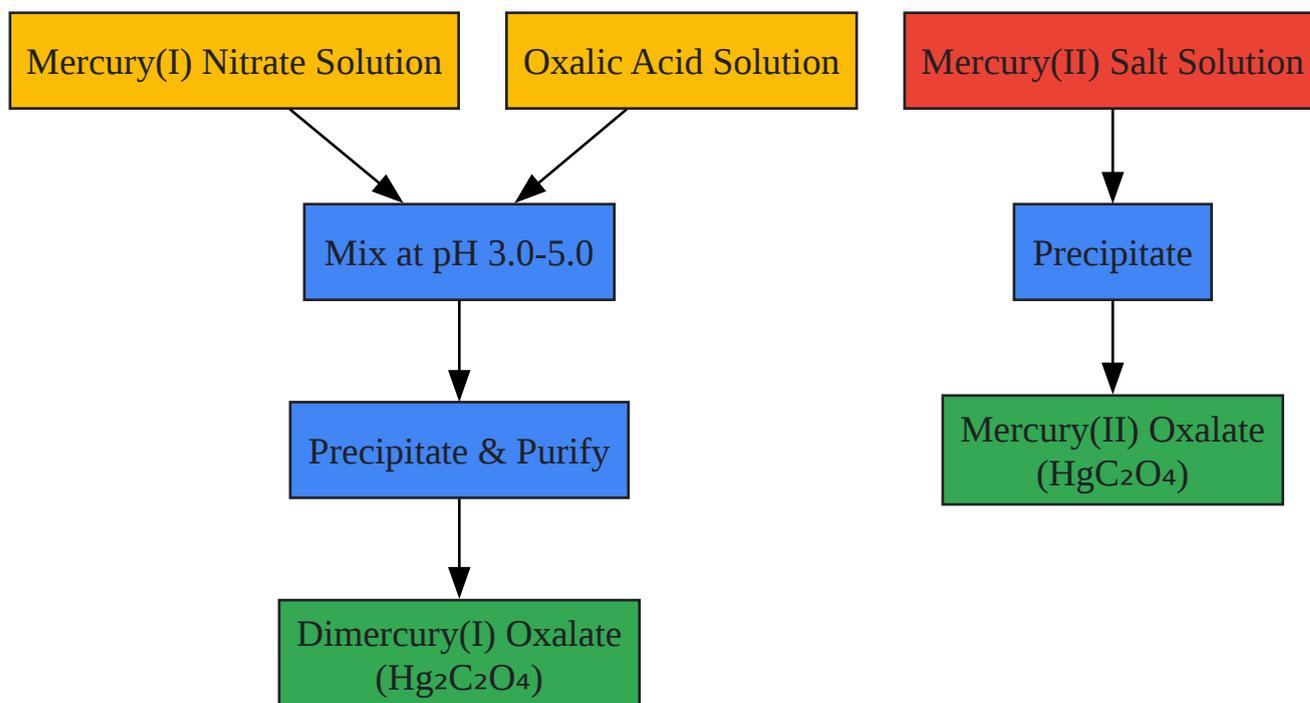
Synthesis Protocols

- **Dimercury(I) Oxalate:** Typically synthesized via **classical precipitation**.
 - **Protocol:** A solution of mercury(I) nitrate is reacted with oxalic acid in aqueous solution [1].
 - **Reaction:** $\text{Hg}_2(\text{NO}_3)_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Hg}_2\text{C}_2\text{O}_4 + 2\text{HNO}_3$ [1].
 - **Critical Parameters:** The reaction pH must be carefully controlled between **3.0 and 5.0** for optimal yield (85-95%). Outside this range, protonation of oxalate (low pH) or hydrolysis of mercury(I) ions (high pH) significantly reduces yield and purity [1].
 - **Alternative Method:** Electrochemical synthesis using a mercury electrode is also possible, offering high purity but with lower efficiency and longer reaction times [1].
- **Mercury(II) Oxalate:** Also synthesized via precipitation, but using a mercury(II) salt precursor [2].
 - **Reaction:** $\text{Hg}^{2+} + \text{C}_2\text{O}_4^{2-} \rightarrow \text{HgC}_2\text{O}_4$ [2].

Crystal Structure and Stability

- **Dimercury(I) Oxalate:** The structure involves the dumbbell-shaped Hg_2^{2+} cation coordinated by oxalate ions. This compound is **thermally stable up to 200-250°C**, above which it decomposes to metallic mercury and carbon dioxide [1].
- **Mercury(II) Oxalate:** It crystallizes in a **monoclinic system** (space group $P2_1$). The mercury(II) ion adopts a **distorted tetrahedral geometry**, coordinated by oxygen atoms from oxalate ligands, forming a layered structure. This arrangement leads to anomalous mechanical properties, including a negative Poisson's ratio (NPR) and negative linear compressibility (NLC) under pressure [2].

The synthesis pathways and structural relationships of these compounds can be visualized as follows:



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Reactivity and Functional Data

The behavior of these compounds in chemical reactions varies, particularly in their redox chemistry.

Property	Dimercury(I) Oxalate	Mercury(II) Oxalate
Photoreactivity	The Hg_2^{2+} cation undergoes photoredox reactions. In deaerated aqueous solution, UV irradiation (254 nm) can lead to reduction to elemental mercury. In air-saturated systems, oxidation to Hg(II) occurs [3].	Mercury(II) complexes generally display strong thermal stability but undergo ligand-to-metal charge-transfer (LMCT) photoreactions in solution [3].
Role in Reaction Kinetics	Not typically featured as a reactant in common kinetic studies.	Used in classic kinetic experiments with mercury(II) chloride and oxalate ion to determine rate laws. The reaction $2 \text{HgCl}_2 + \text{C}_2\text{O}_4^{2-} \rightarrow 2 \text{Cl}^- + 2 \text{CO}_2 + \text{Hg}_2\text{Cl}_2(\text{s})$ is

Property	Dimercury(I) Oxalate	Mercury(II) Oxalate
		often studied, with a rate law found to be: Rate = $k[\text{HgCl}_2][\text{C}_2\text{O}_4^{2-}]^2$ [4] [5].

Research Applications and Safety Considerations

- **Dimercury(I) Oxalate:** Its primary application appears to be in **fundamental inorganic and coordination chemistry research**. Its specialized synthesis and the unique properties of the mercury(I) cation make it a compound of interest for studying precipitation kinetics, low-solubility species, and mercury redox chemistry [1] [3].
- **Mercury(II) Oxalate:** Also a research compound, its well-defined crystalline structure with anomalous mechanical properties makes it a subject of interest in **materials science** and crystallography [2]. Furthermore, its reaction with oxalate ions serves as a **model system for teaching chemical kinetics** in undergraduate and graduate chemistry courses [4] [5].

Safety Note: Both compounds contain mercury, a highly toxic heavy metal. All handling must be conducted with appropriate personal protective equipment (PPE) and within a certified fume hood, following institutional safety protocols for highly toxic substances. The search results explicitly state that these chemicals are **for research use only and not for human or veterinary use** [1] [2].

Key Comparative Insights

To summarize the critical distinctions for researchers:

- **Oxidation State is Fundamental:** The +1 (dimeric) vs. +2 oxidation state of mercury dictates different chemical formulas, molecular weights, and core reactivity.
- **Synthesis Relies on pH Control:** The synthesis of pure **dimercury(I) oxalate** is highly dependent on maintaining a specific, narrow pH range (3.0-5.0), whereas the protocol for mercury(II) oxalate appears more straightforward.
- **Structural Motifs Differ:** Mercury(II) oxalate has a characterized monoclinic crystal structure with a distorted tetrahedral geometry, while the structure of **dimercury(I) oxalate** is defined by the Hg-Hg bond.
- **Distinct Research Utilities:** **Dimercury(I) oxalate** is valuable for studying precipitation and mercury redox chemistry. In contrast, mercury(II) oxalate finds use in materials science for its unique mechanical properties and in education as a kinetic case study.

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